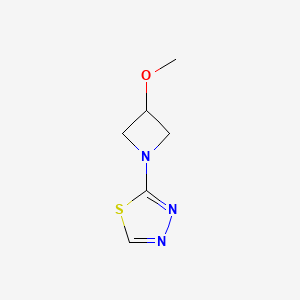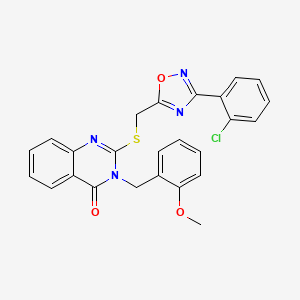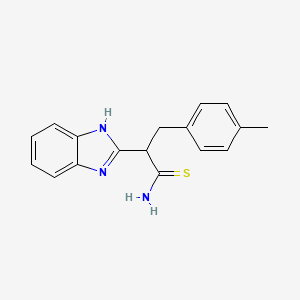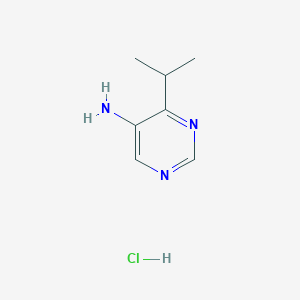
2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole, also known as MAT, is a compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential use as an anticancer agent and as a treatment for Alzheimer's disease.
Aplicaciones Científicas De Investigación
Synthetic Developments and Biological Activities
Heterocyclic Compounds Synthesis
Research has identified that heterocyclic compounds, such as 1,3,4-thiadiazoles, possess a wide range of biological activities due to their structural diversity. The synthesis and structural modification of these compounds have been extensively studied, showing potential as antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant agents. Efforts in synthetic research have proposed new molecular design directions, enabling the creation of directed libraries containing hundreds of new compounds with significant biological activities (Koval et al., 2022).
Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are recognized for their extensive pharmacological activities, attributed to the presence of the toxophoric N2C2S moiety. These derivatives exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules combining different molecules in one frame has led to compounds with interesting biological profiles (Mishra et al., 2015).
Biological Significance of 1,3,4-Thiadiazolines
A review of synthetic methods for 1,3,4-thiadiazoline and related compounds highlights their pharmaceutical significance, particularly their biological activity against various fungal and bacterial strains. These compounds are derived from cyclization reactions of thiosemicarbazone under different conditions, emphasizing their role in medicinal chemistry (Yusuf & Jain, 2014).
Propiedades
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-10-5-2-9(3-5)6-8-7-4-11-6/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUIIZIGVQCTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2798599.png)




![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)


![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)



![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)